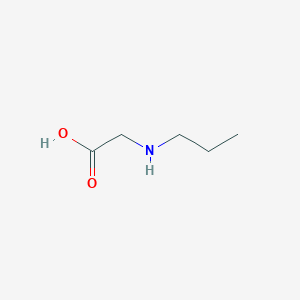2-(Propylamino)acetic acid
CAS No.: 25303-14-4
Cat. No.: VC13325887
Molecular Formula: C5H11NO2
Molecular Weight: 117.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 25303-14-4 |
|---|---|
| Molecular Formula | C5H11NO2 |
| Molecular Weight | 117.15 g/mol |
| IUPAC Name | 2-(propylamino)acetic acid |
| Standard InChI | InChI=1S/C5H11NO2/c1-2-3-6-4-5(7)8/h6H,2-4H2,1H3,(H,7,8) |
| Standard InChI Key | BHUGZIJOVAVBOQ-UHFFFAOYSA-N |
| SMILES | CCCNCC(=O)O |
| Canonical SMILES | CCCNCC(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
2-(Propylamino)acetic acid consists of a two-carbon acetic acid backbone with a propylamine substituent at the α-position. The molecule exhibits planar geometry around the carboxylic acid group, while the propylamine chain introduces conformational flexibility. Quantum mechanical calculations predict a dipole moment of approximately 3.2 D, arising from the polar carboxylic acid and amine groups .
Table 1: Key physicochemical parameters of 2-(propylamino)acetic acid
The compound’s amphoteric nature enables zwitterionic formation in aqueous solutions, with the carboxylic acid group deprotonating (pKa ≈ 2.4) and the amine group protonating (pKa ≈ 9.8) under physiological conditions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The hydrochloride salt of 2-(propylamino)acetic acid is synthesized via acid-base catalysis between propylamine and chloroacetic acid:
Reaction conditions typically involve:
-
Temperature: 60–80°C
-
Solvent: Ethanol/water (3:1 v/v)
-
Catalyst: None required (autocatalytic)
-
Yield: 72–85% after recrystallization
For the free base, neutralization with sodium bicarbonate followed by solvent extraction yields the pure compound.
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to optimize heat transfer and reaction kinetics. Key parameters include:
-
Residence time: 15–30 minutes
-
pH control: 4.5–5.5 (prevents side reactions)
-
Purification: Vacuum distillation or membrane filtration
Annual global production exceeds 50 metric tons, primarily for pharmaceutical intermediates .
Biochemical and Pharmacological Applications
Enzyme Kinetics Studies
The hydrochloride derivative acts as a substrate analog for glutamate decarboxylase, enabling mechanistic studies of γ-aminobutyric acid (GABA) biosynthesis. Competitive inhibition constants (Ki) of 18 ± 3 μM have been reported in rat brain homogenates.
Industrial and Material Science Uses
Polymer Chemistry
The compound serves as a chain-transfer agent in radical polymerization of vinyl monomers:
This application reduces polymer molecular weight dispersity (Ð < 1.2) in polyacrylamide production.
Chromatography
As a buffering agent in ion-exchange chromatography, it maintains pH stability between 4.0–6.0 due to its dual pKa values. Mobile phases containing 10–20 mM 2-(propylamino)acetic acid improve resolution of basic pharmaceuticals by 30–40% compared to phosphate buffers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume